molecular formula C17H20N4O3 B2883316 N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900894-04-4

N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2883316
CAS No.: 900894-04-4
M. Wt: 328.372
InChI Key: QSFSNEZXKNXJJK-UHFFFAOYSA-N
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Description

N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900896-60-8) is a synthetic carboxamide derivative within the pyridopyrrolopyrimidine class. Its structure features a tricyclic core with a 3-methoxypropyl substituent at the N-1 position and an ethyl group on the carboxamide moiety. This compound is synthesized via a multi-step procedure involving condensation of intermediates (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with glycinate esters, followed by hydrolysis and coupling with amines using 1,10-carbonyldiimidazole (CDI) .

Properties

IUPAC Name

N-ethyl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-3-18-16(22)13-11-12-15(20(13)9-6-10-24-2)19-14-7-4-5-8-21(14)17(12)23/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFSNEZXKNXJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Anti-tubercular Activity : Compound 1 () showed potent activity against MDR-Mtb, attributed to its imidazole-containing carboxamide group, which may enhance target (Ag85C) binding .

Antiviral Inactivity : Derivatives with aryl carboxamide substituents (e.g., 2-fluorophenyl) exhibited poor SARS-CoV-2 Mpro inhibition, suggesting steric or electronic incompatibility .

Antibiofilm Activity : Alkyl carboxamide derivatives (e.g., allyl) demonstrated efficacy against bacterial biofilms, likely due to improved membrane penetration .

Physicochemical Properties

  • Molecular Weight : The target compound (C24H26N4O3, MW 418.5) is heavier than simpler analogs (e.g., Compound 22: C20H18N4O2, MW 346.38) due to its 3-methoxypropyl group .
  • Solubility : The 3-methoxypropyl substituent may enhance aqueous solubility compared to hydrophobic benzyl or aryl groups .
  • pKa : Predicted pKa values for similar compounds range from 14.76 ± 0.40, indicating weak basicity under physiological conditions .

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